molecular formula C10H13ClFN B1611923 N-(2-Chloro-6-fluorobenzyl)propan-2-amine CAS No. 62924-66-7

N-(2-Chloro-6-fluorobenzyl)propan-2-amine

Cat. No.: B1611923
CAS No.: 62924-66-7
M. Wt: 201.67 g/mol
InChI Key: SADAXVBAMOIPKG-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)propan-2-amine: is an organic compound with the molecular formula C10H13ClFN It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-6-fluorobenzyl)propan-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The amine group in N-(2-Chloro-6-fluorobenzyl)propan-2-amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: Various substituted benzylamines.

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, primary amines.

Scientific Research Applications

Chemistry: N-(2-Chloro-6-fluorobenzyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzylamines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for exploring new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with desired properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)propan-2-amine
  • N-(2-Fluorobenzyl)propan-2-amine
  • N-(2-Bromobenzyl)propan-2-amine

Uniqueness: N-(2-Chloro-6-fluorobenzyl)propan-2-amine is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can enhance its reactivity and binding properties compared to compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s physicochemical properties, making it distinct in terms of solubility, stability, and biological activity.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADAXVBAMOIPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589335
Record name N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-66-7
Record name N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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